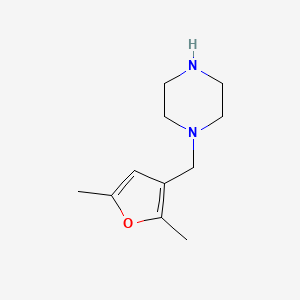

1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

Description

BenchChem offers high-quality 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H18N2O |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

1-[(2,5-dimethylfuran-3-yl)methyl]piperazine |

InChI |

InChI=1S/C11H18N2O/c1-9-7-11(10(2)14-9)8-13-5-3-12-4-6-13/h7,12H,3-6,8H2,1-2H3 |

InChI Key |

CTXJIEVPAZCQTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C)CN2CCNCC2 |

Origin of Product |

United States |

Foundational & Exploratory

The Emerging Therapeutic Potential of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine: A Prospective Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific biological activities of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine have yet to be extensively reported in scientific literature, a comprehensive analysis of its constituent chemical moieties—the 2,5-dimethylfuran group and the piperazine ring—provides a strong foundation for predicting its pharmacological profile. This technical guide synthesizes the known biological effects of furan and piperazine derivatives to construct a prospective analysis of this hybrid molecule. We hypothesize that 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine holds significant potential as a novel therapeutic agent, with predicted activities spanning antimicrobial, anticancer, and central nervous system (CNS) applications. This whitepaper will delve into the synthetic feasibility, predicted biological activities, and proposed experimental workflows to validate these hypotheses, offering a roadmap for future research and development.

Introduction: Unveiling a Promising Chemical Scaffold

The compound 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine presents a unique amalgamation of two pharmacologically significant scaffolds. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common feature in numerous approved drugs, valued for its ability to improve physicochemical properties and interact with various biological targets.[1] The 2,5-dimethylfuran moiety, a five-membered aromatic ether, is also a key component in many bioactive natural products and synthetic compounds, contributing to a wide range of therapeutic effects.[1][2] The strategic combination of these two entities suggests a synergistic or additive enhancement of their individual biological activities.

Chemical Structure:

Synthetic Feasibility: A Pathway to Discovery

The synthesis of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine is anticipated to be a straightforward process, leveraging established synthetic methodologies for piperazine and furan derivatives. A plausible synthetic route could involve the reaction of 3-(chloromethyl)-2,5-dimethylfuran with piperazine. This approach is supported by the general principles of N-alkylation of piperazines, a common reaction in medicinal chemistry.[3]

Predicted Biological Activities: A Synthesis of Pharmacophoric Potential

The predicted biological profile of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine is derived from the extensive literature on its constituent parts.

Insights from the Piperazine Moiety

The piperazine scaffold is a versatile building block in drug discovery, with derivatives exhibiting a wide array of biological activities:

-

Anthelmintic Properties: Piperazine and its salts are well-established anthelmintic agents, primarily acting by paralyzing parasites, which allows for their easy expulsion from the host.[2]

-

Central Nervous System (CNS) Activity: A vast number of piperazine derivatives exhibit CNS activity, including antipsychotic, antidepressant, and anxiolytic effects.[4] They often function as antagonists or agonists at various neurotransmitter receptors, such as dopamine and serotonin receptors.[5][6]

-

Antimicrobial and Antifungal Activity: Numerous piperazine derivatives have demonstrated significant antibacterial and antifungal properties.[7][8]

-

Anticancer Potential: The piperazine ring is a structural component of several anticancer agents, with derivatives showing antiproliferative activity against various cancer cell lines.[7][9]

-

Anti-inflammatory and Antiviral Properties: Piperazine derivatives have also been reported to possess anti-inflammatory and antiviral activities.[7][10]

Insights from the Furan Moiety

The furan ring is a privileged structure in medicinal chemistry, with its derivatives displaying a broad spectrum of pharmacological effects:

-

Antimicrobial and Antifungal Activity: Furan-containing compounds have been extensively studied for their antibacterial and antifungal properties.[5][8]

-

Anticancer Activity: A significant number of furan derivatives have been synthesized and evaluated for their potential as anticancer agents, exerting their effects through various mechanisms, including apoptosis induction and cell cycle arrest.[1][6][7]

-

Anti-inflammatory and Analgesic Effects: The furan scaffold is present in several anti-inflammatory and analgesic drugs.[1][3]

-

Neuroprotective and Antineuroinflammatory Properties: Recent studies have highlighted the neuroprotective and anti-inflammatory effects of furan derivatives, suggesting their potential in treating neurodegenerative diseases.[9][11][12]

-

Antiviral Activity: Certain furan derivatives have shown promise as antiviral agents.[1]

Hypothesized Biological Profile of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

Based on the combined pharmacological potential of its constituent moieties, we hypothesize that 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine will exhibit the following biological activities:

-

Broad-Spectrum Antimicrobial Activity: The presence of both the piperazine and furan rings, both known for their antimicrobial properties, suggests a high probability of synergistic or additive effects against a range of bacterial and fungal pathogens.

-

Potent Anticancer Activity: The combination of the antiproliferative properties of piperazine derivatives and the cytotoxic effects of furan-containing compounds could result in a potent anticancer agent. The 2,5-dimethyl substitution on the furan ring may also enhance this activity.

-

Modulation of Central Nervous System Activity: The piperazine moiety's known impact on neurotransmitter systems, coupled with the neuroprotective and anti-inflammatory effects of furan derivatives, suggests that the target compound could have applications in treating CNS disorders, potentially with a favorable safety profile.

Proposed Experimental Workflows for Validation

To investigate the hypothesized biological activities of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine, a systematic and rigorous experimental approach is necessary.

Antimicrobial Activity Screening

A comprehensive screening for antimicrobial activity should be the initial step.

Caption: Workflow for CNS Activity Assessment.

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

-

Neuronal Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Pre-treatment: Treat the cells with different concentrations of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine for a specified period.

-

Induction of Oxidative Stress: Expose the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂).

-

Assessment of Cell Viability: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release.

-

Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.

Future Perspectives: A New Frontier in Drug Discovery

The prospective analysis of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine suggests a molecule of significant therapeutic promise. The convergence of the well-established pharmacological profiles of piperazine and furan derivatives points towards a high probability of discovering novel biological activities. Successful validation of the hypothesized antimicrobial, anticancer, and CNS activities would position this compound as a lead candidate for further optimization and preclinical development.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogues to identify key structural features for optimal activity and selectivity.

-

In Vivo Efficacy Studies: Evaluation of the most promising compounds in relevant animal models of infection, cancer, and CNS disorders.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of lead candidates.

The exploration of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine and its derivatives represents an exciting opportunity to develop next-generation therapeutics with potentially improved efficacy and novel mechanisms of action.

References

- Piperazine - Wikipedia. (n.d.).

- 1-Methylpiperazine: synthesis, applications and safety - ChemicalBook. (2023, December 15).

- Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Leth-Petersen, S., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(3), 237-244.

- A Mini Review on Piperizine Derivatives and their Biological Activity. (2021).

- Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. (2025, June 14). bioRxiv.

- Jadhav, H. R., & Singh, A. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Singh, S., Sharma, P., Kumar, A., & Sharma, P. C. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(1), 2-23.

- Chawla, G., Akhtar, M., & Sahu, K. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry, 10, S2133-S2142.

- Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. RSC Advances, 11(52), 32966-32976.

- de Oliveira, R. S., de Oliveira, T. T., & de Lima, T. C. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-16.

- Chawla, G., Akhtar, M., & Sahu, K. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Pharmaceutical Sciences and Research, 10(11), 4968-4977.

- Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine deriv

- CN101239957A - Synthesis method of N-methylpiperazine - Google P

- Markandewar, S., Mate, G., & Pattan, S. (2016). exploring pharmacological significance of piperazine scaffold. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 5(7), 1409-1420.

- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025, August 6).

- Synthetic route for the preparation of 1-{[3-(furan-2-yl)

- Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. (2021, April 26). Biointerface Research in Applied Chemistry, 11(4), 11468-11477.

- Wang, Y., Li, Y., Zhang, Y., Li, Y., & Wang, Y. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3891.

- 1-[3-(TRIFLUORO-METHYL)

- Mason, P. A., & Sturman, G. (1972). Some pharmacological properties of piperazine. British Journal of Pharmacology, 44(2), 169-176.4*(2), 169-176.

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa values and ionization states of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

Technical Guide: pKa Profiling & Ionization Behavior of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

Executive Summary

This guide provides a comprehensive analysis of the physicochemical properties of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine , focusing specifically on its acid dissociation constants (pKa) and ionization states.

For researchers in medicinal chemistry, this molecule represents a classic "linker-scaffold" motif. The piperazine ring acts as a solubility-enhancing polar core, while the 2,5-dimethylfuran moiety provides lipophilic bulk and potential

Structural Analysis & Theoretical pKa Prediction

To accurately determine the pKa values, we must first deconstruct the molecule into its ionizable pharmacophores. The molecule consists of a piperazine ring mono-substituted at the N1 position with a (2,5-dimethylfuran-3-yl)methyl group.

Identification of Basic Centers

The molecule contains two basic nitrogen atoms within the piperazine ring. The furan oxygen is an aromatic ether and does not ionize in the physiological pH range (pKa < -2).

-

N4 (Distal Nitrogen): This is a secondary amine . In piperazine derivatives, the secondary amine is typically the most basic center due to better solvation stabilization of the conjugate acid compared to tertiary amines.

-

N1 (Proximal Nitrogen): This is a tertiary amine , substituted with the furan-methyl group. The steric bulk of the (2,5-dimethylfuran-3-yl)methyl group and the inductive effect of the tertiary center generally lower the basicity relative to the secondary amine.

Predicted pKa Values (QSPR & Analog Comparison)

Based on Quantitative Structure-Property Relationship (QSPR) data for analogous compounds (e.g., 1-benzylpiperazine and 1-methylpiperazine), we can derive high-confidence predicted values.

-

Reference Analog:1-Benzylpiperazine has experimental pKa values of 9.38 (N4) and 5.10 (N1).

-

Electronic Effect: The 2,5-dimethylfuran ring is electron-rich (

-excessive), similar to a benzene ring but potentially more prone to oxidative metabolism. The methylene bridge insulates the piperazine from direct resonance effects, leaving the inductive effect dominant.

Table 1: Predicted Dissociation Constants

| Ionizable Center | Amine Type | Predicted pKa | Physiological State (pH 7.4) |

| N4 (Distal) | Secondary | 9.3 ± 0.2 | >99% Protonated (Cationic) |

| N1 (Proximal) | Tertiary | 5.2 ± 0.3 | <1% Protonated (Neutral) |

Application Note: The wide gap between pKa1 and pKa2 (

) indicates that the molecule exists predominantly as a monocation at physiological pH.

Ionization States & Microspecies Distribution

Understanding the pH-dependent distribution of microspecies is vital for formulation and ADME prediction.

Ionization Pathway

As pH increases from acidic to basic, the molecule undergoes sequential deprotonation:

-

pH < 4: Exists as a Dication (

). Both nitrogens are protonated. -

pH 5.2 - 9.3: Exists as a Monocation (

). The tertiary N1 deprotonates first; the secondary N4 remains protonated. -

pH > 10: Exists as a Neutral Free Base (

). Both nitrogens are deprotonated.

Visualization of Ionization Equilibrium

Figure 1: Stepwise deprotonation pathway of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine.

Experimental Determination Protocol

While prediction is useful, regulatory filing requires experimental validation. The Potentiometric Titration method is the "Gold Standard" for this class of compounds due to its high precision for pKa values between 2 and 12.

Methodology: Potentiometric Titration (GLpKa)

Objective: Determine thermodynamic pKa values at 25°C and 37°C.

Reagents & Equipment:

-

Instrument: Mettler Toledo T5 or Sirius T3 Autotitrator.

-

Titrant: 0.1 M KOH (Carbonate-free) and 0.1 M HCl.

-

Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).

-

Inert Gas: Argon or Nitrogen (essential to prevent carbonate error).

Step-by-Step Protocol:

-

System Preparation:

-

Calibrate pH electrode using a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01).

-

Purge the titration vessel with Argon for 5 minutes to remove dissolved

.

-

-

Sample Preparation:

-

Weigh approx. 3-5 mg of the compound (as hydrochloride salt preferred for solubility).

-

Dissolve in 20 mL of 0.15 M KCl solution.

-

Note: If using the free base, add a known excess of 0.1 M HCl to fully protonate the sample to the dicationic state (

).

-

-

Titration Workflow:

-

Titrate with 0.1 M KOH in small increments (e.g., 5-10

). -

Allow electrode stabilization (

) between additions. -

Continue titration until pH reaches ~11.5.

-

-

Data Analysis:

-

Plot pH vs. Volume of Titrant.

-

Use the Bjerrum difference plot or Gran plot analysis to identify equivalence points.

-

Calculate pKa values using the Henderson-Hasselbalch equation fitted to the buffer regions.

-

Experimental Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for potentiometric pKa determination.

Implications for Drug Development

Solubility Profile (LogS)

-

Stomach (pH 1.2): The molecule is a dication . Solubility will be maximal (>10 mg/mL).

-

Intestine (pH 6.5 - 7.4): The molecule is a monocation . The positive charge on the distal nitrogen (N4) maintains reasonable aqueous solubility, preventing precipitation in the lumen.

-

Implication: This molecule likely exhibits "High Solubility" characteristics (BCS Class I or III potential) regarding pH-dependent dissolution.

Permeability (LogD)

-

The furan ring adds significant lipophilicity.

-

At pH 7.4, the monocationic nature suggests moderate permeability. The charge is localized on the distal nitrogen, while the furan end remains lipophilic.

-

Blood-Brain Barrier (BBB): If this is a CNS target, the pKa of 9.3 is high. Strategies to lower this pKa (e.g., adding electron-withdrawing groups to the piperazine) might be necessary to increase the fraction of neutral species for passive diffusion.

Salt Selection

-

Hydrochloride (HCl): Ideal. Forms a stable crystalline salt with the secondary amine.

-

Fumarate/Maleate: Good alternatives if the HCl salt is hygroscopic.

-

Avoid: Weak acids that might displace the furan (though furan is relatively stable, strong acidic conditions with heat should be monitored for ring opening).

References

-

Khalili, F., Henni, A., & East, A. L. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Link

-

Pagano, F., et al. (2022).[2] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13, 1179-1190. Link

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

-

PubChem Compound Summary. (n.d.). 1-Benzylpiperazine (Analogous Structure Data). National Center for Biotechnology Information. Link

Sources

2,5-Dimethylfuran Scaffolds in Medicinal Chemistry: Therapeutic Potential vs. Metabolic Liability

Executive Summary: The Dual Nature of the Furan Scaffold

While 2,5-dimethylfuran (DMF) is widely recognized in the energy sector as a high-density biofuel derived from biomass (5-hydroxymethylfurfural, HMF), its role in medicinal chemistry is far more nuanced. For the drug discovery professional, the DMF moiety represents a "privileged structure" capable of hydrogen bonding and pi-stacking interactions, yet it carries a significant metabolic liability: bioactivation by Cytochrome P450 enzymes.

This guide moves beyond the biofuel narrative to evaluate DMF derivatives as potent pharmacophores. We analyze their efficacy in oncology (specifically multidrug resistance reversal) and antimicrobial applications, while providing a rigorous mechanistic breakdown of the toxicity risks that must be mitigated during lead optimization.

Metabolic Toxicology: The "Elephant in the Room"

Before exploring therapeutic utility, we must address the primary failure mode for furan-based drug candidates: metabolic activation. Unlike stable aromatic systems like benzene, the furan ring in DMF is susceptible to oxidative opening by CYP450 isoforms (primarily CYP2E1).

Mechanism of Bioactivation

The metabolic pathway does not typically result in simple hydroxylation. Instead, the furan ring undergoes oxidation to form a reactive cis-2-butene-1,4-dial (or acetylacrolein in the case of methylated furans). These electrophilic dicarbonyl species act as Michael acceptors, covalently binding to nucleophilic residues (cysteine thiols, lysine amines) on proteins and DNA.

Key Insight for Lead Optimization: To utilize a DMF scaffold safely, the C2 and C5 positions must be substituted with electron-withdrawing groups or bulky substituents that sterically or electronically hinder CYP2E1 approach, or the metabolic "soft spot" must be designed out of the molecule's solvent-accessible surface.

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the critical oxidative pathway leading to toxicity.

Caption: The bioactivation pathway of DMF. Note the conversion to reactive dicarbonyls, the primary drivers of hepatotoxicity.

Therapeutic Applications & Pharmacological Case Studies

Despite toxicity concerns, the DMF scaffold has shown remarkable efficacy when appropriately substituted.

Reversal of Multidrug Resistance (MDR)

One of the most promising applications of 2,5-disubstituted furan derivatives is the inhibition of P-glycoprotein (P-gp), an efflux pump responsible for chemotherapy resistance.[1]

-

Mechanism: 2,5-disubstituted furans featuring a benzamide motif have been shown to bind to the transmembrane domain of P-gp.

-

Lead Compound: Derivative III-8 (referenced in recent literature) demonstrated broad-spectrum reversal activity in MCF-7/ADR (adriamycin-resistant) cells.[1][2]

-

Efficacy: Unlike verapamil (a first-generation inhibitor with high cardiotoxicity), these furan derivatives often show higher selectivity and lower intrinsic toxicity due to the specific orientation of the furan oxygen, which acts as a hydrogen bond acceptor within the P-gp binding pocket.

Antimicrobial and Antifungal Agents

The furanone derivatives of DMF (e.g., 2,5-dimethyl-4-hydroxy-3(2H)-furanone) exhibit activity against resistant strains.

-

Target: Bacterial quorum sensing and fungal cell wall synthesis.

-

Data: In Candida albicans, DMF derivatives have been observed to arrest the cell cycle at the S and G2/M phases.

Comparative Potency Data

The following table summarizes key bioactivity data for DMF-based leads.

| Compound Class | Target / Mechanism | Cell Line / Pathogen | Potency (IC50 / MIC) | Key Structural Feature |

| Benzamide-Furan (III-8) | P-gp Inhibition (MDR Reversal) | MCF-7/ADR | 0.73 µM (Reversal) | N-phenylbenzamide side chain |

| Silyl-Furanone (3a) | Cytotoxicity (Unknown mechanism) | HCT-116 (Colon) | 1.4 µM | TBDMS group at C-5 (Lipophilicity) |

| Azole-Furan (III-16) | Alpha-Glucosidase Inhibition | Enzymatic Assay | 2.2 µM | Imidazole moiety at C-2/C-5 |

| DMF-Furanone | Cell Cycle Arrest | Candida albicans | 40-80 µg/mL (MIC) | 4-hydroxy-3(2H)-one core |

Synthetic Strategies: From Biomass to Libraries

For medicinal chemists, the challenge is not synthesizing DMF (which is commercially available or made from HMF), but functionalizing the methyl groups or the ring itself.

The "Ring-Opening/Ring-Closing" Strategy

Direct functionalization of the methyl groups on DMF is difficult due to the sensitivity of the furan ring to oxidation. A robust strategy involves:

-

Hydrolysis: Converting DMF to 2,5-hexanedione (acetonylacetone).

-

Functionalization: Performing aldol condensations or other C-C bond formations on the open dicarbonyl chain.

-

Paal-Knorr Cyclization: Re-closing the ring to regenerate the furan core with new substituents.

Visualization: Synthetic Workflow

Caption: A divergent synthesis route allowing complex substitution patterns via the stable 2,5-hexanedione intermediate.

Experimental Protocols

Protocol A: Synthesis of 2,5-Bis(substituted)-furan via Modified Paal-Knorr

This protocol circumvents the instability of direct furan oxidation by utilizing the 1,4-dicarbonyl intermediate.

Reagents: 2,5-Hexanedione, Aryl aldehyde (R-CHO), Ethanol, NaOH (10%), p-Toluenesulfonic acid (pTSA).

-

Aldol Condensation (Step 1):

-

Dissolve 2,5-hexanedione (10 mmol) and the target aryl aldehyde (20 mmol) in Ethanol (20 mL).

-

Add NaOH (10% aq, 5 mL) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Neutralize with dilute HCl, extract with ethyl acetate, and concentrate to yield the bis-enone intermediate.

-

-

Cyclization (Step 2):

-

Dissolve the intermediate in Toluene (30 mL).

-

Add catalytic pTSA (0.5 mmol).

-

Reflux under a Dean-Stark trap for 4 hours to remove water.

-

Validation: Monitor TLC for the disappearance of the enone and appearance of a fluorescent spot (typical of conjugated furans).

-

-

Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Protocol B: Microsomal Stability Assay (Metabolic Liability Screen)

Essential for validating that your derivative resists the bioactivation pathway described in Section 2.

Materials: Human Liver Microsomes (HLM), NADPH regenerating system, Phosphate buffer (pH 7.4).

-

Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (0.1% DMSO final).

-

Incubation:

-

Pre-incubate compound with HLM (0.5 mg protein/mL) at 37°C for 5 minutes.

-

Initiate reaction by adding NADPH (1 mM).

-

-

Sampling:

-

Aliquot samples at t=0, 15, 30, and 60 minutes.

-

Quench immediately with ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

-

-

Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

).-

Pass Criteria:

min indicates moderate metabolic stability. Rapid degradation suggests furan ring opening.

-

References

-

Toxicology of Furan Derivatives: Peterson, L. A. (2013). "Reactive Metabolites in the Bioactivation of Furan Derivatives." Chemical Research in Toxicology. [Link]

-

MDR Reversal Activity: Wang, Y., et al. (2023). "Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell."[1][2] European Journal of Medicinal Chemistry. [Link]

-

Anticancer Naphthofurans: Beccalli, E. M., et al. (2018). "Naphthofuran derivatives: synthesis and biological activity."[3][4] Future Medicinal Chemistry. [Link]

-

Synthesis from Biomass: Román-Leshkov, Y., et al. (2007). "Production of dimethylfuran for liquid fuels from biomass-derived carbohydrates."[5] Nature. [Link]

-

Alpha-Glucosidase Inhibitors: Li, Y., et al. (2022).[6] "2,5-Disubstituted furan derivatives containing imidazole, triazole or tetrazole moiety as potent α-glucosidase inhibitors."[6] Bioorganic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. scispace.com [scispace.com]

- 6. 2,5-Disubstituted furan derivatives containing imidazole, triazole or tetrazole moiety as potent α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic stability predictions for 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

An In-Depth Technical Guide to Predicting the Metabolic Stability of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

Abstract

Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, profoundly influencing its efficacy, safety, and dosing regimen.[1][2] This technical guide provides a comprehensive framework for assessing the metabolic stability of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine, a novel chemical entity featuring two key structural motifs with known metabolic liabilities: a dimethylfuran ring and a piperazine moiety. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. We will dissect the molecule's structure to identify putative metabolic hotspots, outline a dual approach using both in silico predictive models and gold-standard in vitro experimental assays, and provide detailed methodologies for data acquisition and interpretation. The objective is to construct a robust metabolic profile that can guide lead optimization and de-risk later stages of clinical development.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic (PK) properties.[3] Among these properties, metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—stands out as a pivotal parameter.[4][5] A compound with low metabolic stability is rapidly cleared from the body, often resulting in insufficient exposure at the target site and a short duration of action, which may necessitate frequent, inconvenient dosing.[1][2] Conversely, an overly stable compound could accumulate, leading to potential toxicity.[6][7]

The liver is the primary organ for drug metabolism, where enzymes, most notably the Cytochrome P450 (CYP) superfamily, convert drug molecules into more water-soluble forms for excretion.[2][8] Early assessment of a compound's stability in the presence of these enzymes is therefore essential.[7][9] This guide focuses on predicting the metabolic fate of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine . Its structure presents a compelling case study, combining a furan ring, known for its potential to form reactive metabolites upon oxidation, and a piperazine ring, a common scaffold in medicinal chemistry with its own distinct metabolic pathways.[10][11]

Structural Analysis and Putative Metabolic Hotspots

A proactive assessment begins with a structural evaluation to hypothesize which parts of the molecule are most likely to be recognized and modified by metabolic enzymes.

-

The 2,5-Dimethylfuran Moiety: Furan rings are known to be susceptible to CYP-mediated oxidation.[12] This process can lead to the formation of a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA), which can covalently bind to cellular macromolecules, a mechanism associated with toxicity.[10][13][14] The methyl groups at positions 2 and 5 may offer some steric hindrance but can also be sites of hydroxylation.

-

The Piperazine Moiety: The piperazine ring is a common site for metabolism. The two nitrogen atoms are susceptible to various reactions. The most common metabolic pathways for piperazine rings are N-dealkylation and oxidation of the carbon atoms alpha to the nitrogen atoms (α-carbon hydroxylation).[15][16]

-

The Methylene Bridge: The benzylic-like methylene bridge connecting the furan and piperazine rings is another potential site for oxidative metabolism, leading to hydroxylation.

Caption: Predicted metabolic hotspots of the target molecule.

Part I: In Silico Prediction of Metabolic Stability

Before committing to resource-intensive wet-lab experiments, computational models provide a rapid, cost-effective first pass at predicting metabolic stability. These ligand-based models use machine learning algorithms trained on large datasets of compounds with known metabolic outcomes to predict the stability of new chemical entities.[17][18]

Methodology Overview: Modern in silico tools employ various algorithms, such as Random Forest (RF), Graph Neural Networks (GNNs), and Support Vector Machines (SVM), to build predictive models.[19][20][21] The process involves generating molecular descriptors or fingerprints from the compound's structure (SMILES or 2D/3D coordinates) and using these features to predict parameters like half-life or intrinsic clearance.[17][19]

Caption: Experimental workflow for the HLM stability assay.

Experimental Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive view of metabolic clearance, incorporating both Phase I and Phase II pathways. [22] Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) in a suspension of cryopreserved human hepatocytes.

Materials:

-

Cryopreserved Human Hepatocytes (pooled)

-

Hepatocyte Incubation Medium (e.g., Williams' Medium E)

-

Test Compound Stock Solution (10 mM in DMSO)

-

Positive Control Compounds: Testosterone (high clearance), Tolbutamide (low clearance)

-

Quenching Solution: Acetonitrile with an appropriate internal standard (IS)

-

12- or 24-well plates

-

Orbital shaker in a 37°C incubator

-

LC-MS/MS system

Step-by-Step Methodology:

-

Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium. Centrifuge to pellet the cells and resuspend in fresh medium to remove cryoprotectant.

-

Cell Viability and Count: Determine cell viability (e.g., via Trypan Blue exclusion) and adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL). [23][24]3. Incubation Setup: Add the hepatocyte suspension to the wells of the plate. Add the test compound (final concentration typically 1 µM) to initiate the reaction. [24]4. Incubation and Sampling: Place the plate on an orbital shaker in a 37°C incubator. [25]At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and immediately quench it in a tube containing cold acetonitrile with IS. [25]5. Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet cell debris and precipitated proteins.

-

Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Part III: Data Analysis and Interpretation

The primary output of these assays is the concentration of the parent drug over time. This data is used to calculate key pharmacokinetic parameters.

-

Plotting the Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

-

Calculating the Elimination Rate Constant (k): The slope of the linear regression line from the plot is the elimination rate constant (k).

-

Slope = -k

-

-

Calculating the In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

-

t½ = 0.693 / k [26]4. Calculating In Vitro Intrinsic Clearance (CLint): CLint represents the inherent ability of the liver to metabolize a drug. [6][27] * For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration in mg/mL])

-

For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / [cell density in 10^6 cells/mL]) [23] Data Presentation:

-

| Compound | Assay System | t½ (min) | CLint | Stability Class |

| Test Compound | HLM | Calculated | Calculated | Assigned |

| Test Compound | Hepatocytes | Calculated | Calculated | Assigned |

| Verapamil | HLM | < 15 | > 80 µL/min/mg | High Clearance |

| Diazepam | HLM | > 60 | < 15 µL/min/mg | Low Clearance |

Stability classes are typically defined by laboratory-specific criteria (e.g., High: t½ < 30 min; Medium: t½ 30-60 min; Low: t½ > 60 min).

Synthesizing the Data: A Stability Profile for 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

By integrating the in silico predictions with the in vitro data, a comprehensive stability profile emerges.

-

Predicted vs. Actual Stability: The HLM and hepatocyte assays will validate or refute the initial computational predictions. A high clearance value (short t½) in both systems would confirm that the compound is metabolically labile.

-

Identifying Major Pathways: A significant difference between the HLM and hepatocyte clearance rates could suggest the involvement of Phase II metabolism, as hepatocytes contain both enzyme systems.

-

Implications of Furan Metabolism: Given the furan moiety, it is crucial to consider the potential for reactive metabolite formation. Follow-up studies, such as metabolite identification (MetID) and glutathione (GSH) trapping experiments, would be warranted to investigate the formation of the reactive dialdehyde and its conjugates. [10][12]This is a critical step for de-risking potential idiosyncratic toxicity.

Conclusion

The metabolic stability of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine can be effectively profiled through a structured, multi-pronged approach. This guide outlines a logical progression from structural analysis and in silico prediction to rigorous in vitro characterization using liver microsomes and hepatocytes. The data generated from these protocols—specifically the in vitro half-life and intrinsic clearance—are fundamental for predicting in vivo pharmacokinetic behavior and making informed decisions in the drug discovery cascade. For this particular compound, the presence of the furan ring necessitates a heightened awareness of potential bioactivation pathways, underscoring the importance of not just measuring stability, but also understanding the metabolic routes to ensure the development of a safe and effective therapeutic agent.

References

-

Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Longdom Publishing SL. Retrieved from [Link]

-

Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

-

Hepatocyte Stability. (n.d.). Cyprotex | Evotec. Retrieved from [Link]

-

What is the importance of metabolic stability in drug design? (2025, May 21). Patsnap Synapse. Retrieved from [Link]

-

In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

Ryu, S., et al. (2022). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Oxford Academic. Retrieved from [Link]

-

The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. (2024, September 13). Longdom Publishing SL. Retrieved from [Link]

-

Metabolic stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. Retrieved from [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

-

Li, Y., & Li, F. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Retrieved from [Link]

-

Metabolic Stability Services. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

-

Metabolic Stability and Metabolite Analysis of Drugs. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Retrieved from [Link]

-

CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. (2023). Briefings in Bioinformatics. Retrieved from [Link]

-

Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray. Retrieved from [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. Retrieved from [Link]

-

Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (n.d.). BS Publications. Retrieved from [Link]

-

In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). BioIVT. Retrieved from [Link]

-

Zmuidinavicius, D., et al. (2010). Using open source computational tools for predicting human metabolic stability and additional absorption, distribution, metabolism, excretion, and toxicity properties. PubMed. Retrieved from [Link]

-

Navigating new regulatory guidelines for drug metabolism studies. (n.d.). Drug Discovery News. Retrieved from [Link]

-

MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. (2024, March 28). Oxford Academic. Retrieved from [Link]

-

Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. MDPI. Retrieved from [Link]

-

Al-Majdoub, Z. M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed. Retrieved from [Link]

-

Boyd, M. R., & Statham, C. N. (1983). Toxicity mediated by reactive metabolites of furans. PubMed. Retrieved from [Link]

-

Factors Affecting Drug Metabolism. (n.d.). SlideShare. Retrieved from [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved from [Link]

-

The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. Retrieved from [Link]

-

Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Sciforum. Retrieved from [Link]

-

Guo, L. Q., et al. (1998). Inhibition of human CYP3A4 activity by grapefruit flavonoids, furanocoumarins and related compounds. University of Alberta. Retrieved from [Link]

-

Guideline on the investigation of drug interactions. (2012, June 21). European Medicines Agency (EMA). Retrieved from [Link]

-

Identification of Furan Metabolites Derived from Cysteine-cis-2- Butene-1,4-Dial-Lysine Crosslinks. (n.d.). SciSpace. Retrieved from [Link]

-

What In Vitro Metabolism and DDI Studies Do I Actually Need? (2019, November 24). BioIVT. Retrieved from [Link]

-

Lu, D., & Peterson, L. A. (2010). Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. Chemical Research in Toxicology. Retrieved from [Link]

-

Cignarella, G., et al. (2000). New diarylmethylpiperazines as potent and selective nonpeptidic delta opioid receptor agonists with increased In vitro metabolic stability. PubMed. Retrieved from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. Retrieved from [Link]

-

Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017, July 4). PMC. Retrieved from [Link]

-

Characteristics of metabolic stability and the cell permeability of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione with antidepressant‐ and anxiolytic‐like activities. (2025, December 18). ResearchGate. Retrieved from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, February 16). ResearchGate. Retrieved from [Link]

Sources

- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 2. longdom.org [longdom.org]

- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. longdom.org [longdom.org]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Using open source computational tools for predicting human metabolic stability and additional absorption, distribution, metabolism, excretion, and toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. academic.oup.com [academic.oup.com]

- 20. CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 24. protocols.io [protocols.io]

- 25. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 27. nuvisan.com [nuvisan.com]

Methodological & Application

Application Note: Catalytic Strategies for Dimethylfuran-Methylpiperazine Synthesis

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It addresses the synthesis of dimethylfuran-methylpiperazine derivatives , a scaffold of increasing interest in neuropharmacology (e.g., sigma receptor ligands) and sustainable chemical building blocks.

Abstract & Strategic Overview

The coupling of dimethylfuran (DMF) moieties with N-methylpiperazine represents a classic challenge in heterocyclic synthesis: balancing the electronic richness of the furan ring against its acid-sensitivity. These derivatives are critical pharmacophores, often serving as bio-isosteres for phenyl-piperazines in antipsychotic and antihistamine drug discovery.

This guide delineates two distinct synthetic pathways based on the desired regiochemistry and available starting materials:

-

The "Direct" Route (Mannich Reaction): Functionalizes the

-position of the 2,5-dimethylfuran ring. Best for creating core-substituted furan scaffolds. -

The "Linker" Route (Reductive Amination): Couples 5-methylfurfural with the amine. Best for creating linear, flexible linkers between the heterocycles.

Mechanistic Insight & Catalyst Selection

The Stability Paradox

2,5-Dimethylfuran is electron-rich, making it highly susceptible to electrophilic attack (good for synthesis) but also prone to acid-catalyzed ring opening (hydrolysis to hexane-2,5-dione).

-

Challenge: Standard Mannich conditions (HCl/Formaldehyde) often degrade the furan ring.

-

Solution: Use Protic Solvents with Weak Acids (Acetic Acid/Ethanol) or Lewis Acid Catalysts (Yb(OTf)₃) that activate the aldehyde without protonating the furan ring oxygen.

Catalyst Decision Matrix

| Feature | Route A: Mannich Reaction | Route B: Reductive Amination |

| Target Structure | 3-((4-methylpiperazin-1-yl)methyl)-2,5-dimethylfuran | 1-((5-methylfuran-2-yl)methyl)-4-methylpiperazine |

| Primary Catalyst | Acetic Acid (AcOH) or ZnCl₂ | Ru/C (Noble) or Co@C (Non-noble) |

| Mechanism | Electrophilic Aromatic Substitution ( | Imine Formation |

| Key Risk | Furan Ring Opening (Polymerization) | Over-hydrogenation (Furan |

| Ideal For | Functionalizing the furan core | Creating terminal amine linkers |

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent pathways and the specific structural outcomes of each method.

Caption: Divergent synthesis of dimethylfuran-piperazine derivatives. Route A targets the furan ring beta-position; Route B targets the alpha-methyl position via an aldehyde handle.

Detailed Experimental Protocols

Protocol A: The "Direct" Mannich Reaction

Target: 3-((4-methylpiperazin-1-yl)methyl)-2,5-dimethylfuran Catalyst System: Glacial Acetic Acid (Solvent/Catalyst)

Rationale: Acetic acid provides sufficient acidity to generate the reactive iminium ion from formaldehyde and piperazine but is mild enough to prevent the acid-catalyzed ring-opening of 2,5-dimethylfuran.

Step-by-Step Procedure:

-

Reagent Prep: In a round-bottom flask, dissolve N-methylpiperazine (10 mmol, 1.0 equiv) in Glacial Acetic Acid (10 mL).

-

Formaldehyde Addition: Cool the solution to 0°C. Dropwise add Aqueous Formaldehyde (37%) (11 mmol, 1.1 equiv). Stir for 15 minutes to form the iminium salt in situ.

-

Furan Addition: Add 2,5-Dimethylfuran (10 mmol, 1.0 equiv) slowly.

-

Critical Note: Do not use excess furan if purification is difficult; however, a slight excess (1.2 equiv) can drive the reaction if the amine is the valuable component.

-

-

Reaction: Warm to Room Temperature (25°C) and stir for 12–24 hours.

-

Monitoring: Use TLC (MeOH/DCM 1:9). Look for the disappearance of the piperazine spot.

-

-

Workup (Neutralization):

-

Pour the mixture into ice water (50 mL).

-

Slowly basify with 50% NaOH or Na₂CO₃ until pH ~10. Caution: Exothermic.

-

Extract immediately with Ethyl Acetate (3 x 30 mL).

-

Why immediately? The free base Mannich product is stable, but prolonged exposure to basic aqueous conditions can degrade byproducts.

-

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Reductive Amination (The "Clean" Route)

Target: 1-((5-methylfuran-2-yl)methyl)-4-methylpiperazine Catalyst System: 5% Ru/C (Ruthenium on Carbon)

Rationale: Ruthenium is superior to Palladium for furan derivatives because it minimizes the risk of hydrogenating the furan ring (saturation) under mild pressures, whereas Pd/C often leads to tetrahydrofuran (THF) byproducts.

Step-by-Step Procedure:

-

Imine Formation:

-

In a pressure vessel (autoclave compatible), mix 5-Methylfurfural (10 mmol) and N-methylpiperazine (10 mmol) in Methanol (20 mL).

-

Stir at Room Temperature for 1 hour. (Optional: Add 1g Molecular Sieves to absorb water).

-

-

Catalyst Addition:

-

Add 5% Ru/C (5 wt% loading relative to substrate, e.g., 50 mg).

-

-

Hydrogenation:

-

Seal the vessel. Purge with N₂ (3x) then H₂ (3x).

-

Pressurize to 10 bar (145 psi) H₂ .

-

Heat to 60°C and stir at 800 rpm for 4–6 hours.

-

-

Filtration:

-

Cool to room temperature and depressurize.

-

Filter the catalyst through a Celite pad. Safety: Do not let dry Ru/C catalyst contact air (pyrophoric). Keep wet with methanol.

-

-

Isolation:

-

Concentrate the filtrate. The product is often pure enough (>95%) for biological testing. If necessary, distill under reduced pressure or use flash chromatography.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Ring Opening (Dark/Tar formation) | Acid concentration too high or Temp too high (Route A). | Switch from AcOH to Ethanol solvent with catalytic Yb(OTf)₃ (5 mol%). |

| Over-Hydrogenation (THF formation) | Catalyst too active (Pd) or Pressure too high (Route B). | Switch to Ru/C or Co-nanoparticles . Lower H₂ pressure to 5 bar. |

| Low Conversion | Iminium ion instability (Route A). | Pre-mix amine and formaldehyde for 30 mins before adding furan. Ensure formaldehyde is fresh (depolymerized). |

| Bis-alkylation | Excess formaldehyde/furan. | Strictly control stoichiometry (1:1:1). |

References

-

Mannich Reaction Mechanisms & Applications

-

Mannich Reaction - Alfa Chemistry. Retrieved from

-

Mannich Reaction - Organic Chemistry Portal.[1] Retrieved from

-

-

Reductive Amination of Furans

-

Piperazine Synthesis & Derivatization

-

Furan Stability & Biofuel Context

Sources

- 1. Mannich reaction - Wikipedia [en.wikipedia.org]

- 2. iris.unive.it [iris.unive.it]

- 3. researchgate.net [researchgate.net]

- 4. digital.csic.es [digital.csic.es]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 8. Reductive Amination of 5-Hydroxymethylfurfural to 2,5-Bis(aminomethyl)furan over Alumina-Supported Ni-Based Catalytic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Reaction kinetics of piperazine alkylation with furan halides

Application Note: Kinetic Optimization and Synthetic Protocols for N-Alkylation of Piperazine with Furan Halides

Part 1: Executive Summary & Mechanistic Insight

1.1 The Challenge The alkylation of piperazine with furan halides (specifically 2-(chloromethyl)furan, also known as furfuryl chloride) is a pivotal transformation in medicinal chemistry, serving as a gateway to bioactive scaffolds found in antidepressants and antihypertensives. However, this reaction presents a dichotomy: the furan ring renders the halide highly reactive (benzylic-like), yet this same electronic richness makes the reagent prone to rapid, exothermic polymerization ("tarring") and acid-catalyzed degradation.

1.2 Mechanistic Duality (

-

Pathway: In aprotic, polar solvents (e.g., Acetonitrile, DMF), the nucleophilic piperazine attacks the

-

Pathway: The oxygen atom in the furan ring can stabilize the developing positive charge at the benzylic position (furfuryl cation), facilitating

1.3 Kinetic Control Strategy

To maximize yield and selectivity for the mono-alkylated product (

Part 2: Critical Reagent Handling (Safety & Stability)

WARNING: Furfuryl Chloride Instability 2-(Chloromethyl)furan is notoriously unstable. It degrades via intermolecular Friedel-Crafts alkylation upon standing, releasing HCl, which autocatalyzes further polymerization into a black, insoluble tar.

Stabilization Protocol:

-

Storage: Store at -20°C over anhydrous

pellets (acid scavenger). -

Usage: ideally, generate in situ from furfuryl alcohol using

and use immediately. -

Neutralization: Never expose the neat halide to acidic conditions.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways: the desired mono-alkylation, the problematic bis-alkylation, and the competing polymerization side-reaction.

Caption: Kinetic pathway map showing the competition between mono-alkylation (green), bis-alkylation (red dashed), and polymerization.

Part 4: Experimental Protocols

Protocol A: Kinetic Monitoring via HPLC

Objective: To determine the rate constant (

Materials:

-

Piperazine (anhydrous).

-

2-(Chloromethyl)furan (freshly distilled).

-

Internal Standard: Biphenyl (inert).

-

Solvent: Acetonitrile (HPLC grade).

-

Base: DIPEA (N,N-Diisopropylethylamine).

Workflow:

-

Preparation: Prepare a 0.1 M solution of Piperazine and 0.05 M Internal Standard in Acetonitrile.

-

Initiation: Thermostat the reaction vessel to 25°C. Add Furfuryl Chloride (0.1 M) rapidly.

-

Sampling: Withdraw 50

L aliquots every 2 minutes for the first 20 minutes, then every 10 minutes. -

Quenching: Immediately dilute aliquots into cold Methanol/0.1% Formic Acid (stops reaction).

-

Analysis: Inject onto C18 HPLC column (Mobile phase: Water/ACN gradient).

-

Calculation: Plot

vs. time. The slope represents

Protocol B: Preparative Synthesis of N-Furfurylpiperazine

Objective: High-yield synthesis minimizing bis-alkylation without using expensive protecting groups.

Reagents Table:

| Reagent | Equiv. | Role | Notes |

|---|---|---|---|

| Piperazine | 5.0 | Nucleophile | Large excess forces mono-selectivity. |

| Furfuryl Chloride | 1.0 | Electrophile | Add dropwise; limiting reagent. |

|

Step-by-Step Procedure:

-

Dissolution: In a 500 mL round-bottom flask, dissolve Piperazine (5.0 equiv) in Acetonitrile (10 volumes relative to halide). Add micronized

(1.5 equiv) . -

Cooling: Cool the suspension to 0°C using an ice bath. Rationale: Lower temperature favors the kinetic product (mono) over the thermodynamic product (bis) and suppresses furan degradation.

-

Addition: Dissolve Furfuryl Chloride (1.0 equiv) in a small volume of Acetonitrile. Add this solution dropwise over 60 minutes via a pressure-equalizing addition funnel. Rationale: Slow addition ensures the concentration of electrophile remains low relative to the nucleophile.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (System: DCM/MeOH/NH

90:9:1). -

Work-up:

-

Filter off solid salts (

and KCl). -

Concentrate the filtrate to remove Acetonitrile.

-

Purification: The residue contains product and excess piperazine. Suspend in water and extract with Dichloromethane (DCM).

-

Note: Excess piperazine is highly water-soluble; the mono-alkylated product will partition into DCM.

-

-

Isolation: Dry DCM layer over

, filter, and evaporate to yield the target oil. Store under Nitrogen at -20°C.

Part 5: Troubleshooting & Optimization Logic

| Observation | Root Cause | Corrective Action |

| Black/Dark Reaction Mixture | Polymerization of furfuryl chloride. | Ensure |

| High Bis-alkylation | Localized high concentration of halide. | Increase stir rate (mass transfer limitation). Increase piperazine equivalents (from 5x to 10x). |

| Low Conversion | Halide degradation before reaction. | Use fresh halide. Switch solvent to Acetone (faster rate, though higher risk of bis-alkylation). |

Part 6: Workflow Visualization

This diagram outlines the decision logic for selecting the correct synthetic route based on scale and purity requirements.

Caption: Decision tree for selecting the optimal synthesis strategy based on scale and purity constraints.

References

-

Mechanistic Foundation of Furan Reactivity: Divald, S., Chun, M. C., & Joullié, M. M. (1976).[1] Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles.[1] Journal of Organic Chemistry.[1] [Link]

-

General Amine Alkylation Kinetics: Menschutkin, N. (1890). Über die Geschwindigkeit der Reaktion zwischen Alkylhalogeniden und Aminen. Zeitschrift für Physikalische Chemie. (Foundational text on ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

kinetics). Modern Context: "Nucleophilic Substitution ( -

Stability of Furfuryl Halides: Llichtenthaler, F. W. (2002). Carbohydrates as Organic Raw Materials.[2] Ullmann's Encyclopedia of Industrial Chemistry. (Discusses degradation of furan derivatives). [Link]

Sources

Application Note: Accelerated Synthesis of Furan-Functionalized Piperazines via Microwave Irradiation

Abstract

This guide details the optimized protocols for synthesizing furan-functionalized piperazines, a privileged scaffold in medicinal chemistry found in antidepressants and antihistamines. By leveraging Microwave-Assisted Organic Synthesis (MAOS), reaction times are reduced from hours (reflux) to minutes, with improved impurity profiles.[1] This note covers two primary pathways: Reductive Amination (Green Chemistry approach) and Nucleophilic Substitution (

Scientific Rationale & Mechanism

The Piperazine-Furan Scaffold

The piperazine ring serves as a crucial pharmacophore, providing solubility and a hydrogen-bonding acceptor/donor site. The furan moiety adds specific metabolic stability and bio-isosteric properties. Conventional synthesis (thermal reflux) often suffers from long reaction times and thermal degradation of the sensitive furan ring.

Microwave Dielectric Heating Mechanism

Unlike convective heating (oil baths), which relies on thermal conductivity, microwave irradiation heats the sample directly through dielectric loss .

-

Dipolar Polarization: Polar molecules (solvents/reagents) align with the oscillating electric field. As the field alternates (2.45 GHz), molecular friction generates heat.

-

Ionic Conduction: Dissolved ions (e.g., piperazinium salts) oscillate in the field, generating heat via collision.

Key Insight: The efficiency of heating is dictated by the solvent's loss tangent (

Diagram 1: Solvent Selection Logic for MAOS

Caption: Decision matrix for selecting solvents based on dielectric properties and reaction type.

Equipment & Materials

Hardware Requirements

-

Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).

-

Requirement: IR temperature sensor and active pressure management (0–30 bar).

-

-

Vessels: 10 mL or 30 mL borosilicate glass vials with crimp caps (PTFE/silicone septa).

-

Stirring: Magnetic stir bar (Teflon coated). Crucial: Ensure stir bar size matches vial diameter to prevent localized superheating.

Reagents

-

Piperazine (anhydrous): 99% purity.

-

Furfural (for Protocol A): Freshly distilled or high purity (oxidizes to furoic acid on storage).

-

Furfuryl Chloride/Bromide (for Protocol B): Store cold; lachrymator.

-

Solvents: Ethanol (EtOH), Acetonitrile (MeCN), Dichloroethane (DCE).

Experimental Protocols

Protocol A: Reductive Amination (Recommended)

Best for: High functional group tolerance, "Green" chemistry compliance, and avoiding unstable halides.

Reaction Scheme:

Step-by-Step Methodology

-

Stoichiometry: In a 10 mL MW vial, charge Piperazine (1.0 equiv, 1.0 mmol, 86 mg) and Furfural (1.0 equiv, 1.0 mmol, 96 mg).

-

Solvent System: Add 3.0 mL of Ethanol (High

).-

Expert Note: Ethanol is preferred over Methanol for safety (lower pressure buildup) and excellent microwave coupling.

-

-

Imine Formation (MW Step 1):

-

Seal the vial.

-

Temp: 80°C

-

Time: 5 minutes

-

Power: Dynamic (Max 150W)

-

Checkpoint: Solution turns yellow/amber (Schiff base formation).

-

-

Reduction (Step 2):

-

De-cap carefully after cooling to <40°C.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol, 318 mg).

-

Note: STAB is milder than NaBH4 and prevents reduction of the furan ring itself.

-

Stir at Room Temperature (RT) for 20 minutes (open vessel or loosely capped).

-

-

Workup:

-

Quench with sat. NaHCO3 (5 mL).

-

Extract with EtOAc (3 x 5 mL).

-

Dry organic layer over Na2SO4 and concentrate.

-

Diagram 2: Reductive Amination Workflow

Caption: Integrated workflow for the microwave-assisted reductive amination of furfural.

Protocol B: Nucleophilic Substitution ( )

Best for: Rapid library generation where halide reagents are stable and available.

Reaction Scheme:

Step-by-Step Methodology

-

Preparation: In a 10 mL MW vial, add Piperazine (1.2 equiv to prevent bis-alkylation), Potassium Carbonate (

, 2.0 equiv). -

Solvent: Add Acetonitrile (3 mL).

-

Why? Aprotic polar solvent enhances

rate; moderate MW absorber.

-

-

Addition: Add Furfuryl Chloride (1.0 equiv) dropwise.

-

Irradiation:

-

Temp: 100°C

-

Time: 10 minutes

-

Pressure Limit: Set to 250 psi (17 bar) as a safety cutoff.

-

-

Purification: Filter off inorganic salts (

). Evaporate solvent.[4]

Optimization & Troubleshooting Data

Solvent Efficiency Table

The choice of solvent dramatically affects heating rates.[2] Use this table to adjust parameters.

| Solvent | Boiling Point (°C) | MW Heating Efficiency | Pressure Risk | |

| Ethanol | 78 | 0.941 | High | Moderate |

| Methanol | 65 | 0.659 | High | High (Caution) |

| Acetonitrile | 82 | 0.062 | Medium | Low |

| Water | 100 | 0.123 | Medium | Low |

| Hexane | 69 | 0.020 | Very Low | Low (Requires doping) |

Troubleshooting Guide

-

Problem: Reaction overheats/overshoots target temp.

-

Cause: Vessel volume too low (<1 mL) or solvent absorbs too strongly.

-

Fix: Use "Power Cycling" mode or dilute with a lower

solvent.

-

-

Problem: Low Yield / Bis-alkylation (Protocol B).

-

Cause: Piperazine is symmetric; both nitrogens are nucleophilic.

-

Fix: Use excess Piperazine (3-5 equiv) or use Protocol A (Reductive Amination), which is more controllable.

-

References

-

Chatterjee, M., et al. (2019). Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst. ACS Sustainable Chemistry & Engineering.[5] [Link]

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

-

Gabriel, C., et al. (1998). Dielectric parameters relevant to microwave dielectric heating. Chemical Society Reviews.[4][6][7] [Link]

-

Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews.[4][6][7] [Link]

-

CEM Corporation. Solvent Choice for Microwave Synthesis & Dielectric Properties. [Link]

Sources

- 1. Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene-4-(Furan-2-yl) Oxazol-2-Amine Derivatives [ajgreenchem.com]

- 2. Solvent Choice for Microwave Synthesis [cem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.tamu.edu [chem.tamu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bangor.ac.uk [bangor.ac.uk]

- 7. Dielectric parameters relevant to microwave dielectric heating - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

Case ID: DMFP-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide[1]

Introduction: The Challenge of the Furan-Piperazine Hybrid

Synthesizing 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine presents a unique duality of challenges. You are coupling a basic, nucleophilic piperazine ring with an acid-sensitive, electron-rich furan core. The 2,5-dimethyl substitution pattern blocks the reactive

Common failure modes in this synthesis include:

-

Furan Ring Opening: The furan ring is an enol ether equivalent and hydrolyzes rapidly in strong aqueous acids (the "Paal-Knorr reversal" pathway).

-

Poly-alkylation: The piperazine ring has two nucleophilic nitrogens.[2] Without protection, bis-alkylation (formation of the "dumbbell" dimer) is statistically favored, crashing your yield.[1]

-

Mannich Polymerization: If using a direct Mannich approach, uncontrolled formaldehyde polymerization or furan resinification can result in intractable tars.

This guide provides a modular troubleshooting framework to navigate these pitfalls.

Module 1: Strategic Route Selection

Before troubleshooting specific steps, ensure you are using the synthetic route best suited for your starting materials and scale.

Q: Which synthetic pathway offers the highest reliability?

A: The Reductive Amination route is the "Gold Standard" for yield and purity on a research scale (<100g). It avoids the harsh conditions of the Mannich reaction and the instability of chloromethyl-furan intermediates.

Route Comparison Matrix:

| Feature | Route A: Reductive Amination | Route B: Mannich Reaction | Route C: Nucleophilic Substitution |

| Precursors | 2,5-Dimethylfuran-3-carbaldehyde + Piperazine | 2,5-Dimethylfuran + HCHO + Piperazine | 3-(Chloromethyl)-2,5-dimethylfuran + Piperazine |

| Conditions | Mild (pH 5-6), Room Temp | Acidic (Reflux), Thermal risk | Basic, requires unstable halide |

| Major Risk | Incomplete imine formation | Furan polymerization (Tars) | Precursor degradation |

| Yield Potential | High (70-90%) | Moderate (40-60%) | Low-Moderate (30-50%) |

| Recommendation | Primary Choice | Scale-up Choice (Cost-driven) | Avoid |

Decision Logic Visualization

Figure 1: Decision tree for selecting the optimal synthetic pathway based on precursor availability and scale.

Module 2: Optimizing Reductive Amination (The Protocol)

This protocol addresses the reaction between 2,5-dimethylfuran-3-carbaldehyde and 1-Boc-piperazine (recommended to prevent bis-alkylation), followed by deprotection.

Q: My conversion is low (<50%). What is killing the reaction?

A: The issue is likely Imine Stability or Solvent Choice . Furan-aldehydes are electron-rich; the carbonyl carbon is less electrophilic than benzaldehyde. The imine equilibrium may not favor the product.

Troubleshooting Checklist:

-

Switch Reducing Agent: Do NOT use NaBH4 (Sodium Borohydride) directly. It reduces the aldehyde faster than the imine forms. Use STAB (Sodium Triacetoxyborohydride) . It is less basic and chemoselective for imines.

-

Solvent System: Avoid Methanol if using STAB (it degrades the hydride). Use DCE (1,2-Dichloroethane) or THF .

-

Scavenger: Add activated 4Å Molecular Sieves or MgSO4 to the reaction mixture to drive imine formation by removing water.

Optimized Protocol (Self-Validating)

-

Imine Formation (The "Dry" Step):

-

Dissolve 1.0 eq of 2,5-dimethylfuran-3-carbaldehyde and 1.1 eq of 1-Boc-piperazine in anhydrous DCE (0.2 M concentration).

-

Critical: Add 1.0 eq of Acetic Acid (AcOH). The pH must be ~5-6 to catalyze imine formation without opening the furan ring.

-

Stir for 2 hours at Room Temperature.

-

Validation: Take a TLC or aliquot NMR. The aldehyde peak (CHO, ~9.8 ppm) should diminish.

-

-

Reduction (The "Control" Step):

-

Cool to 0°C.

-

Add 1.5 eq of STAB portion-wise.

-

Warm to RT and stir overnight.

-

Why STAB? It coordinates with the piperazine nitrogen, directing the hydride delivery.

-

-

Workup (The "Furan-Safe" Step):

-

Quench with saturated NaHCO3 (Do not use strong base or acid).

-

Extract with DCM.[3]

-

Yield Tip: Wash the organic layer with 5% citric acid to remove unreacted piperazine (if using free piperazine), or purify via column chromatography if using Boc-piperazine.

-

Module 3: The Mannich Reaction (Direct Approach)

If you must use 2,5-dimethylfuran, formaldehyde, and piperazine directly.

Q: I am getting a black tar instead of product. Why?

A: You are likely using strong acid or excessive heat . Furans polymerize in hot mineral acids. The Mannich reaction requires acidic conditions, so you must walk a tightrope.

The Fix: Use Acetic Acid (AcOH) as both solvent and catalyst, but keep the temperature below 60°C .

Q: How do I prevent bis-alkylation in the Mannich reaction?

A: You cannot easily prevent it with free piperazine in a Mannich reaction because the product (a secondary/tertiary amine) is often more reactive than the starting material.

-

Solution: Use 1-Methylpiperazine or 1-Boc-piperazine . If you need the free NH-piperazine at the end, use the Boc-protected variant and deprotect later with TFA/DCM.

Mannich Protocol Adjustments:

-

Reagents: 2,5-dimethylfuran (1.0 eq) + Paraformaldehyde (1.2 eq) + 1-Boc-piperazine (1.2 eq).[1]

-

Solvent: Ethanol/Acetic Acid (3:1 ratio).

-

Temp: 50°C for 12-24 hours.

-

Note: This reaction places the methylene-piperazine group at the C3 position.

Module 4: Isolation & Purification

Q: The product is a sticky oil that won't crystallize. How do I handle it?

A: Piperazine derivatives are often oils as free bases. Isolate it as a Dihydrochloride or Oxalate salt .

-

Dissolve the crude oil in a minimum amount of Ethanol or Ethyl Acetate.

-

Add 2.0 eq of HCl in Dioxane or Oxalic acid in Ethanol.

-

The salt should precipitate as a white solid.

-

Filter and wash with cold ether.

-

Benefit: This removes non-basic furan impurities (tars) which remain in the mother liquor.

-

Data Table: Troubleshooting Summary

| Symptom | Probable Cause | Corrective Action |

| Aldehyde remains after 24h | Imine formation stalled | Add 4Å Sieves; Increase AcOH to 1.5 eq. |

| Product mass = M + 12 (Methyl) | Methanol reaction | Avoid MeOH solvent; use DCE or THF. |

| Product mass = Dimer | Bis-alkylation | Use 1-Boc-piperazine; Slow addition of aldehyde. |

| Dark/Black Reaction Mixture | Furan decomposition | Check pH (keep >4); Lower temperature. |

| Low recovery during extraction | Product is water soluble | Salt out aqueous layer (NaCl); Use CHCl3/IPA (3:1) for extraction. |

References

-

Reductive Amination Specifics: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

- Mannich Reaction on Furans: Heaney, H., et al. "The Mannich reaction with furans: A convenient synthesis of 2-substituted and 2,5-disubstituted 3-dimethylaminomethylfurans." Tetrahedron, 1996. (General reactivity context).

-